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Compound of Interest

(2,6-Dimethylpyridin-4-
Compound Name:
YL)methanamine

Cat. No.: B1367554

An In-depth Technical Guide to (2,6-Dimethylpyridin-4-YL)methanamine: Physicochemical
Properties, Characterization, and Handling

Introduction

(2,6-Dimethylpyridin-4-YL)methanamine, a derivative of 2,6-lutidine, is a bifunctional organic
compound featuring both a sterically hindered pyridine ring and a primary aminomethyl group.
This unique structural arrangement imparts a distinct set of chemical properties, making it a
valuable building block for researchers in medicinal chemistry and materials science. The
pyridine nitrogen offers a site for coordination and catalysis, influenced by the steric hindrance
of the flanking methyl groups, while the primary amine provides a reactive handle for a wide
array of synthetic transformations.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug
development professionals. It delineates the core physical and chemical characteristics of (2,6-
Dimethylpyridin-4-YL)methanamine, provides detailed protocols for its characterization,
outlines a plausible synthetic strategy, and establishes essential safety and handling
procedures. The insights herein are grounded in established chemical principles and data from
analogous structures, offering a predictive and practical framework for utilizing this versatile
molecule.

Molecular Structure and Identifiers
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The foundational step in understanding any chemical entity is to establish its precise structure
and standard identifiers. (2,6-Dimethylpyridin-4-YL)methanamine is characterized by a
pyridine ring substituted at the 2- and 6-positions with methyl groups and at the 4-position with
an aminomethyl (-CHzNH:2) group.

Caption: Chemical structure of (2,6-Dimethylpyridin-4-YL)methanamine.

Table 1: Compound Identifiers

Identifier Value

IUPAC Name (2,6-Dimethylpyridin-4-yl)methanamine
Molecular Formula CsH12N2[1]

Molecular Weight 136.19 g/mol [2][3][4]

Monoisotopic Mass 136.10005 Da[1]

PubChem CID 13582819

InChlKey UEUBEPHODYI0OJJ-UHFFFAOYSA-NJ[1]

| SMILES | CC1=CC(=CC(=N1)C)CN[1] |

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and formulation.
While extensive experimental data for this specific isomer is not widely published, we can infer
its likely characteristics based on its structure and comparison with related molecules.

Table 2: Summary of Physicochemical Properties
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Value | Predicted .
Property L. Rationale /| Notes
Characteristics

Colorless to pale yellow Similar to other lutidine
Appearance .. . . L
liquid or low-melting solid derivatives.
Analog 2-amino-4,6-
dimethylpyridine melts at 63-64
Melting Point Data not available °C[5]. The aminomethyl group
may result in a different
melting point.
Expected to be >200 °C,
- ) ) similar to related compounds
Boiling Point Data not available ] )
like 2-amino-4,6-
dimethylpyridine (235 °C)[5].
The presence of two amine
Moderately soluble in water; groups capable of hydrogen
N soluble in organic solvents bonding suggests some
Solubility . . .
(e.g., alcohols, DMSO, aqueous solubility, which will
chloroform) increase significantly in acidic

solutions due to salt formation.

| Predicted XlogP | 0.4 - 0.5[1] | Indicates a relatively low lipophilicity. |

Chemical Characteristics and Reactivity

The reactivity of (2,6-Dimethylpyridin-4-YL)methanamine is governed by its two distinct basic

nitrogen centers and the aromatic pyridine core.

Basicity and pKa

This molecule possesses two basic sites: the pyridine ring nitrogen and the primary amine of
the aminomethyl group.

« Pyridine Nitrogen: The parent compound, 2,6-lutidine, has a pKa of approximately 6.7 for its
conjugate acid.[6][7] The two electron-donating methyl groups at the ortho positions increase
the electron density on the nitrogen, making it more basic than pyridine (pKa = 5.2). The
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aminomethyl group at the 4-position is weakly electron-donating through induction, which
should slightly increase the basicity of the pyridine nitrogen further. However, the primary
value of the ortho-methyl groups is the steric hindrance they provide, making this nitrogen a
potent, non-nucleophilic base.

e Primary Amine Nitrogen: Aliphatic primary amines typically have a conjugate acid pKa in the
range of 9-10.5. The proximity to the electron-withdrawing pyridine ring will slightly decrease
the basicity of this primary amine compared to a simple alkylamine.

Therefore, two distinct pKa values are expected for this compound. The first, corresponding to
the protonation of the more basic primary amine, is likely around 9.0-9.5. The second, for the
pyridine nitrogen, is expected to be around 6.8-7.2. Experimental determination is necessary
for precise values.

Reactivity Profile

e At the Primary Amine: This site is a strong nucleophile and will readily undergo reactions
typical of primary amines, such as acylation, alkylation, reductive amination, and
condensation with carbonyl compounds to form imines.

o At the Pyridine Nitrogen: While sterically hindered, this nitrogen can still act as a base to
deprotonate acidic compounds. It can also be alkylated or coordinated to metal centers,
acting as a ligand in organometallic chemistry.[8]

o At the Aromatic Ring: The pyridine ring is generally electron-deficient and thus resistant to
electrophilic aromatic substitution.[8] However, the three activating groups (two methyl, one
aminomethyl) will make it more susceptible to substitution than pyridine itself, likely directing
electrophiles to the 3- and 5-positions.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for structure confirmation and purity assessment. The
following are the expected spectral characteristics for (2,6-Dimethylpyridin-4-
YL)methanamine.

Table 3: Predicted Spectroscopic Data
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Technique Key Features and Expected Values

Aromatic Protons: Singlet at ~6.8-7.0 ppm
(2H, H-3 and H-5).Methylene Protons:
Singlet at ~3.7-3.9 ppm (2H, -CHz-).Methyl

1H NMR Protons: Singlet at ~2.4-2.5 ppm (6H, 2x -
CHs).Amine Protons: Broad singlet,
variable chemical shift ~1.5-2.5 ppm (2H, -
NH2).

Aromatic C-CHs: ~157-159 ppm (C-2, C-
6).Aromatic C-CHz: ~148-150 ppm (C-

13C NMR 4).Aromatic C-H: ~118-120 ppm (C-3, C-
5).Methylene Carbon: ~45-47 ppm (-
CHz-).Methyl Carbons: ~23-25 ppm (-CHs).

N-H Stretch: 3300-3500 (medium, two bands for
primary amine).C-H Stretch (Aromatic): 3000-

FT-IR (cm™1) 3100.C-H Stretch (Aliphatic): 2850-2980.N-H
Bend (Scissoring): 1590-1650.C=C, C=N
Stretch (Ring): 1550-1610.

| Mass Spec. (El) | Molecular lon (M*): m/z = 136.Base Peak: m/z = 121 ([M-NHz]"), loss of the

amino group. |

Methodologies for Synthesis and Characterization
Proposed Synthetic Pathway

A reliable synthesis of (2,6-Dimethylpyridin-4-YL)methanamine can be envisioned starting
from commercially available 2,6-lutidine. A plausible route involves the conversion of the 4-
methyl group to a nitrile, followed by reduction.
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(2,6-Dimethylpyridin-4-YL)

Nitile Reducton
:Cyano:2,6-dimethyiyridine (e.g., LiAlHs or Ha/Raney Ni) methanamine

1. Sample Preparation
Accurately weigh compound
Dissolve in deionized water

'

2. Titration Setup
Calibrate pH meter
Titrate with standardized HCI

:

3. Data Collection
Record pH vs. Titrant Volume

'

4. Data Analysis
Plot Titration Curve (pH vs. Volume)
Determine equivalence points

5. pKa Calculation

pKai = pH at 1/2 of 1st eq. point
pKaz = pH at 1/2 between 1st & 2nd eq. points

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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